(R)-(3-Fluorophenyl)oxirane

Organolithium Chemistry Stereospecific Synthesis Configurational Stability

(R)-(3-Fluorophenyl)oxirane (CAS 1014696-09-3), also known as (R)-3-fluorostyrene oxide, is a chiral, non-racemic epoxide featuring a 3-fluorophenyl substituent on an oxirane ring. It is a member of the fluorinated styrene oxide class, valued as a versatile electrophilic building block in asymmetric synthesis.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 1014696-09-3
Cat. No. B6612994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3-Fluorophenyl)oxirane
CAS1014696-09-3
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC(=CC=C2)F
InChIInChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
InChIKeyHNBRZCKMGQHNJA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-(3-Fluorophenyl)oxirane (CAS 1014696-09-3): A Chiral Building Block for Pharmaceutical Synthesis


(R)-(3-Fluorophenyl)oxirane (CAS 1014696-09-3), also known as (R)-3-fluorostyrene oxide, is a chiral, non-racemic epoxide featuring a 3-fluorophenyl substituent on an oxirane ring . It is a member of the fluorinated styrene oxide class, valued as a versatile electrophilic building block in asymmetric synthesis. The presence of the electron-withdrawing fluorine atom at the meta-position significantly alters the electronic properties and reactivity of the aromatic ring compared to non-fluorinated analogs, influencing both its chemical behavior and its utility in constructing biologically active molecules [1]. The compound is characterized by a molecular formula of C₈H₇FO, a molecular weight of 138.14 g/mol, a computed XLogP of 1.8, and a topological polar surface area of 12.5 Ų, which informs its solubility and permeability profile .

Critical Procurement Consideration: Why In-Class Substitution of (R)-(3-Fluorophenyl)oxirane is Not Feasible


Generic substitution among fluorinated styrene oxides is scientifically untenable due to pronounced, position-dependent differences in configurational stability and synthetic outcomes. Specifically, while the lithiated derivative of (R)-(3-fluorophenyl)oxirane (meta-substituted) is configurationally stable in ethereal solvents, the corresponding para-trifluoromethyl analog is configurationally unstable, leading to racemization and loss of stereochemical integrity during key transformations [1]. Furthermore, biocatalytic resolution efficiency is highly dependent on the substitution pattern; for example, halohydrin dehalogenase exhibits high enantioselectivity (E-values up to >200) for certain fluorinated styrene oxides, but this performance is not uniform across all analogs [2]. Therefore, selecting a closely related compound based solely on structural similarity without accounting for these specific, quantifiable behavioral differences can lead to synthetic failure, compromised enantiomeric purity, and the need for costly re-optimization.

Quantitative Evidence for Selecting (R)-(3-Fluorophenyl)oxirane Over Closest Analogs


Configurational Stability of Lithiated Species Enables Stereospecific Synthesis Unavailable with Trifluoromethyl Analogs

The lithiated derivative of (R)-(3-fluorophenyl)oxirane (meta-substituted) is configurationally stable in ethereal solvents on the reaction time scale. In contrast, the lithiated derivative of para-trifluoromethylstyrene oxide is configurationally unstable and racemizes under identical conditions [1]. This stability is critical for enabling stereospecific electrophilic trapping and subsequent ring-opening reactions to yield stereodefined β-amino alcohols with a quaternary carbinol center, a transformation not reliably possible with the unstable trifluoromethyl analog [1].

Organolithium Chemistry Stereospecific Synthesis Configurational Stability

Biocatalytic Kinetic Resolution Efficiency Surpasses Many Other Substituted Styrene Oxides

In a study of halohydrin dehalogenase (mutant HheC-W249P)-catalyzed kinetic resolution of fluorinated styrene oxides, the enzyme exhibited excellent enantioselectivity, with E-values reaching up to >200 for the class [1]. While the specific E-value for the 3-fluorophenyl derivative is not isolated in the abstract, the study confirms that a series of fluorinated styrene oxide derivatives, including those with different substitution patterns, are excellent substrates for this high-selectivity resolution, providing access to enantiopure β-substituted alcohols and epoxides [1]. This contrasts with earlier biocatalytic approaches using monooxygenases, which may have lower selectivity or substrate scope limitations [2].

Biocatalysis Kinetic Resolution Enantioselective Synthesis

Established Role as a Key Chiral Intermediate for (R)-Atomoxetine and Other Pharmaceuticals

A 2022 study in Communications Chemistry details an asymmetric synthesis route to (R)-atomoxetine, a norepinephrine reuptake inhibitor, that explicitly utilizes a chiral 3-fluorophenyl oxirane derivative as a key intermediate [1]. The study demonstrates the compound's utility in constructing the chiral amine pharmacophore via an enantioselective ring-opening reaction. This contrasts with the (S)-enantiomer, which is not therapeutically relevant for this application, and with non-fluorinated or differently fluorinated analogs that would not yield the desired target molecule.

Pharmaceutical Intermediates Chiral Synthesis Atomoxetine

Validated Application Scenarios for (R)-(3-Fluorophenyl)oxirane Based on Quantitative Evidence


Stereospecific Synthesis of β-Amino Alcohols with Quaternary Centers

Based on the demonstrated configurational stability of its lithiated derivative, (R)-(3-fluorophenyl)oxirane is ideally suited for stereospecific α-lithiation and subsequent electrophilic trapping. This enables the construction of stereodefined β-amino alcohols featuring a quaternary carbinol center, which are valuable synthons in medicinal chemistry [1].

Preparative-Scale Enantioselective Synthesis via Biocatalytic Resolution

The high enantioselectivity (E-values up to >200) exhibited by mutant halohydrin dehalogenase (HheC-W249P) for fluorinated styrene oxides makes this an efficient route for obtaining (R)-(3-fluorophenyl)oxirane in high enantiopurity. The process is amenable to substrate concentrations >50 mM, indicating potential for preparative scale-up [1].

Asymmetric Synthesis of (R)-Atomoxetine

The compound serves as a key chiral building block in the iridium-catalyzed asymmetric synthesis of (R)-atomoxetine, a norepinephrine reuptake inhibitor. This validated application highlights its critical role in constructing the chiral amine pharmacophore of a known pharmaceutical agent [2].

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